Adenosine-13C10,15N5

Quantitative LC-MS/MS Stable Isotope Dilution Metabolomics

Adenosine-13C10,15N5 (CAS 202406-75-5) is a uniformly stable isotope-labeled purine nucleoside in which all ten carbon atoms are replaced with 13C and all five nitrogen atoms are replaced with 15N. With a molecular formula of 13C10H1315N5O4 and a molecular weight of 282.13 g/mol, this compound exhibits a mass shift of M+15 relative to unlabeled adenosine (267.24 g/mol).

Molecular Formula C10H13N5O4
Molecular Weight 282.14 g/mol
Cat. No. B12061469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine-13C10,15N5
Molecular FormulaC10H13N5O4
Molecular Weight282.14 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1
InChIKeyOIRDTQYFTABQOQ-IADJQYSOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Adenosine-13C10,15N5 Procurement Guide: Specifications, Isotopic Purity, and Core Characteristics


Adenosine-13C10,15N5 (CAS 202406-75-5) is a uniformly stable isotope-labeled purine nucleoside in which all ten carbon atoms are replaced with 13C and all five nitrogen atoms are replaced with 15N . With a molecular formula of 13C10H1315N5O4 and a molecular weight of 282.13 g/mol, this compound exhibits a mass shift of M+15 relative to unlabeled adenosine (267.24 g/mol) . The compound is supplied as a powder with an isotopic purity of ≥98 atom % 13C/15N and a chemical purity of ≥95% (CP), making it suitable as an internal standard for quantitative mass spectrometry and as a tracer in metabolic flux studies .

Why Adenosine-13C10,15N5 Cannot Be Replaced by Alternative Isotopic or Non-Isotopic Adenosine Analogs


Stable isotope-labeled internal standards (SIL-IS) are not interchangeable. Unlabeled adenosine cannot be used as an internal standard because it is indistinguishable from endogenous analyte by mass spectrometry [1]. Singly labeled analogs such as Adenosine-13C10 or Adenosine-15N5 offer mass shifts of only M+10 or M+5 respectively, which may be insufficient to fully resolve the analyte signal from isotopic interferences or complex matrix backgrounds in LC-MS/MS applications [2]. The dual-labeling strategy (13C10,15N5) provides a larger mass shift (M+15) that enables unambiguous chromatographic and mass spectrometric resolution from endogenous adenosine, a critical requirement for accurate isotope dilution quantification in complex biological matrices such as whole blood, tissue extracts, and cell lysates [2].

Quantitative Differentiation Evidence for Adenosine-13C10,15N5 Versus Unlabeled Adenosine and Singly Labeled Analogs


Mass Spectrometric Baseline Resolution: Adenosine-13C10,15N5 vs. Unlabeled Adenosine

Adenosine-13C10,15N5 achieves complete mass spectrometric resolution from endogenous unlabeled adenosine. Direct head-to-head comparison by direct injection of 2 ng of each compound into an IT-TOF mass spectrometer yielded distinct m/z values of 283.1225 for the labeled compound versus 268.1017 for unlabeled adenosine [1]. The mass error for both obtained masses was <10 ppm relative to theoretical values, confirming accurate detection without signal overlap [1].

Quantitative LC-MS/MS Stable Isotope Dilution Metabolomics

Lower Limit of Quantification (LLOQ): Adenosine-13C10,15N5 as Internal Standard in Human Blood

When employed as an internal standard in a validated LC-MS method for human blood adenosine quantification, Adenosine-13C10,15N5 enabled a lower limit of quantification (LLOQ) of 2.1 nmol/L for endogenous adenosine . This LLOQ was achieved using a SeQuant ZIC-cHILIC column with a calibration range extending from 0.0005 μg/mL to 10 μg/mL [1].

Clinical Metabolomics Bioanalytical Method Validation Cardiovascular Biomarkers

Quantification Precision Improvement: With vs. Without Adenosine-13C10,15N5 as Internal Standard

The inclusion of Adenosine-13C10,15N5 as an internal standard directly improved measurement precision in replicate analyses. Precision, expressed as relative standard deviation (RSD) of area under the peak (AUP), was calculated from six replicate injections (n=6) of 2 ng each adenosine isotope. The IS functioned as a stabilizing factor compensating for fluctuations during mass spectrometric analysis [1]. Furthermore, the use of SIL-IS in calibration curve generation increased linearity compared to curves generated without IS [2].

Analytical Method Validation Precision and Accuracy Matrix Effect Correction

Derivative Application: AMP-13C10,15N5 Recovery and Precision in Infant Formula Analysis

The 5′-monophosphate derivative (AMP-13C10,15N5) validated as an internal standard in an AOAC First Action HILIC-MS/MS method for nucleotide quantitation in infant formula demonstrated intra- and interday recovery ranging from 98.1% to 108.9% with RSD of 0.7-5.4% across three spiked concentration levels (5, 25, and 250 μg/g powder) [1].

Food Chemistry Nucleotide Quantitation AOAC Method Validation

Mass Shift Advantage: Adenosine-13C10,15N5 vs. Singly Labeled Adenosine-15N5

Adenosine-13C10,15N5 (M+15) provides a 10 Da larger mass shift than Adenosine-15N5 (M+5). Nano-LC-MS analysis of tRNA digests using 15N-labeled adenosine (M+5) demonstrated that a 5 Da mass difference was sufficient for baseline chromatographic resolution of native and labeled adenosine in a defined experimental system [1]. However, in complex biological matrices containing multiple isobaric interferences or when analyzing multiple metabolites simultaneously, a larger mass shift reduces the risk of isotopic cross-talk and spectral overlap [2].

Nano-LC-MS/MS RNA Modification Analysis Ribonucleoside Quantitation

Multi-Platform Compatibility: LC-MS, GC-MS, and NMR Applications

Adenosine-13C10,15N5 is validated for use as an internal standard across multiple analytical platforms including LC-MS, GC-MS, and NMR . This contrasts with deuterium-labeled analogs (e.g., adenosine-d3), which may exhibit chromatographic isotope effects causing slight retention time shifts relative to the unlabeled analyte [1]. 13C/15N labeling does not alter retention time or ionization efficiency, ensuring identical chromatographic behavior and ionization response between analyte and IS [1].

Analytical Chemistry Multi-Platform Quantitation Drug Metabolism

Optimal Procurement and Application Scenarios for Adenosine-13C10,15N5 Based on Verified Evidence


Clinical Biomarker Quantitation: LC-MS/MS Analysis of Blood Adenosine

For clinical metabolomics laboratories quantifying circulating adenosine levels in human blood, Adenosine-13C10,15N5 provides a validated internal standard solution with established LLOQ of 2.1 nmol/L [1]. The method has been demonstrated in human venous blood samples from syncopal patients, where total adenosine concentrations ranged from 0.1 to 4.3 μM [1]. The dual-labeling (M+15 mass shift) ensures unambiguous peak integration without interference from endogenous adenosine or its catabolites (inosine, hypoxanthine, xanthine) [1].

Infant Formula and Nutritional Product Nucleotide Analysis

For food chemistry and regulatory compliance laboratories, AMP-13C10,15N5 (the monophosphate derivative of this labeling scheme) has been validated in an AOAC First Action HILIC-MS/MS method for nucleotide quantitation, achieving recovery of 98.1-108.9% with RSD 0.7-5.4% across three concentration levels [2]. This provides procurement justification for labs requiring methods suitable for quality control and product release testing.

Cellular Energy Metabolism and Nucleotide Pool Studies

For cellular biochemistry and cancer metabolism research, the 13C10,15N5 labeling strategy extends to ATP and AMP derivatives, enabling accurate isotope dilution quantification of cellular nucleotide pools in cancer cell lines [3]. The identical chromatographic behavior of 13C/15N-labeled compounds to their unlabeled counterparts ensures that matrix effects and ionization suppression are equally corrected across all analytes [3].

Multi-Platform Quantitative Metabolomics Workflows

For core facilities and metabolomics service centers requiring a single internal standard compatible across LC-MS, GC-MS, and NMR platforms, Adenosine-13C10,15N5 eliminates the need to purchase separate standards for different instrumentation . The 13C/15N labeling avoids the chromatographic isotope effects sometimes observed with deuterated internal standards, simplifying method transfer between platforms .

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